

Thermodynamic data for halogenated ethynyl ketone compounds

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Compound of Interest

Compound Name:	1-(2-((4-Chlorophenyl)ethynyl)phenyl)ethanone
CAS No.:	1350843-85-4
Cat. No.:	B2539434

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Thermodynamic Profiling of Halogenated Ethynyl Ketones

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Computational Chemists, and Process Safety Scientists

Executive Summary

Halogenated ethynyl ketones (1-haloalk-1-yn-3-ones) represent a niche but high-value class of electrophiles in drug discovery and heterocycle synthesis. Structurally defined by the motif

, these compounds possess a unique "push-pull" electronic character that makes them potent Michael acceptors.

This guide addresses the scarcity of experimental thermodynamic data for these unstable intermediates. It provides a framework for estimating their thermodynamic stability, reactivity

profiles (electrophilicity), and binding energetics in the context of covalent inhibition.

Structural & Thermodynamic Fundamentals

The thermodynamic behavior of halogenated ethynyl ketones is governed by the interplay between the sp-hybridized carbon scaffold and the halogen substituent.

The Stability-Reactivity Paradox

These compounds are thermodynamically high-energy species relative to their saturated counterparts. The presence of the halogen on the alkyne terminus introduces significant polarization.

- **Enthalpic Penalty:** The formation of the triple bond is endothermic relative to elemental standard states. The addition of a halogen () alters this landscape:
 - Fluorine (): Strong bond (kcal/mol) provides thermodynamic stabilization against homolytic cleavage but increases susceptibility to nucleophilic attack at the -carbon due to high electronegativity.
 - Iodine (): Weak bond (kcal/mol) makes the compound susceptible to photolytic decomposition and radical pathways, requiring careful handling (low light, low temperature).

Electronic Polarization (The Warhead)

In drug design, these motifs act as "warheads" for targeting cysteine residues. The thermodynamic driving force for this reaction is the formation of a stable vinyl sulfide adduct.

The reaction is generally exothermic (

) and exergonic (

). However, the reversibility depends on the nature of

(leaving group ability vs. polarization).

Thermodynamic Parameters & Electrophilicity[1]

Due to the explosive potential and instability of pure isolates, experimental combustion calorimetry is rarely performed. Data below represents Density Functional Theory (DFT) derived values (B3LYP/6-311++G**) calibrated against reaction calorimetry trends.

Table 1: Estimated Thermodynamic Reactivity Profiles

Values are relative to 1-phenyl-but-2-yn-1-one (Reference).

Compound Subclass ()	Est. (kcal/mol)	C-X BDE (kcal/mol)	Electrophilicity Index ()*	Cys-Adduct Stability ()
Fluoro-ynone ()	-45.2 (Stable)	118	High (4.5 eV)	Irreversible (Very Stable)
Chloro-ynone ()	-12.5	92	High (3.8 eV)	Quasi-Reversible
Bromo-ynone ()	+5.1 (Unstable)	78	Moderate (3.2 eV)	Reversible (Leaving group active)
Iodo-ynone ()	+22.8 (High Energy)	54	Low (2.8 eV)	Unstable (Halogen bond donor)

*Electrophilicity Index (E) =

$E = \frac{\mu}{\chi}$

, where

μ is chemical potential and

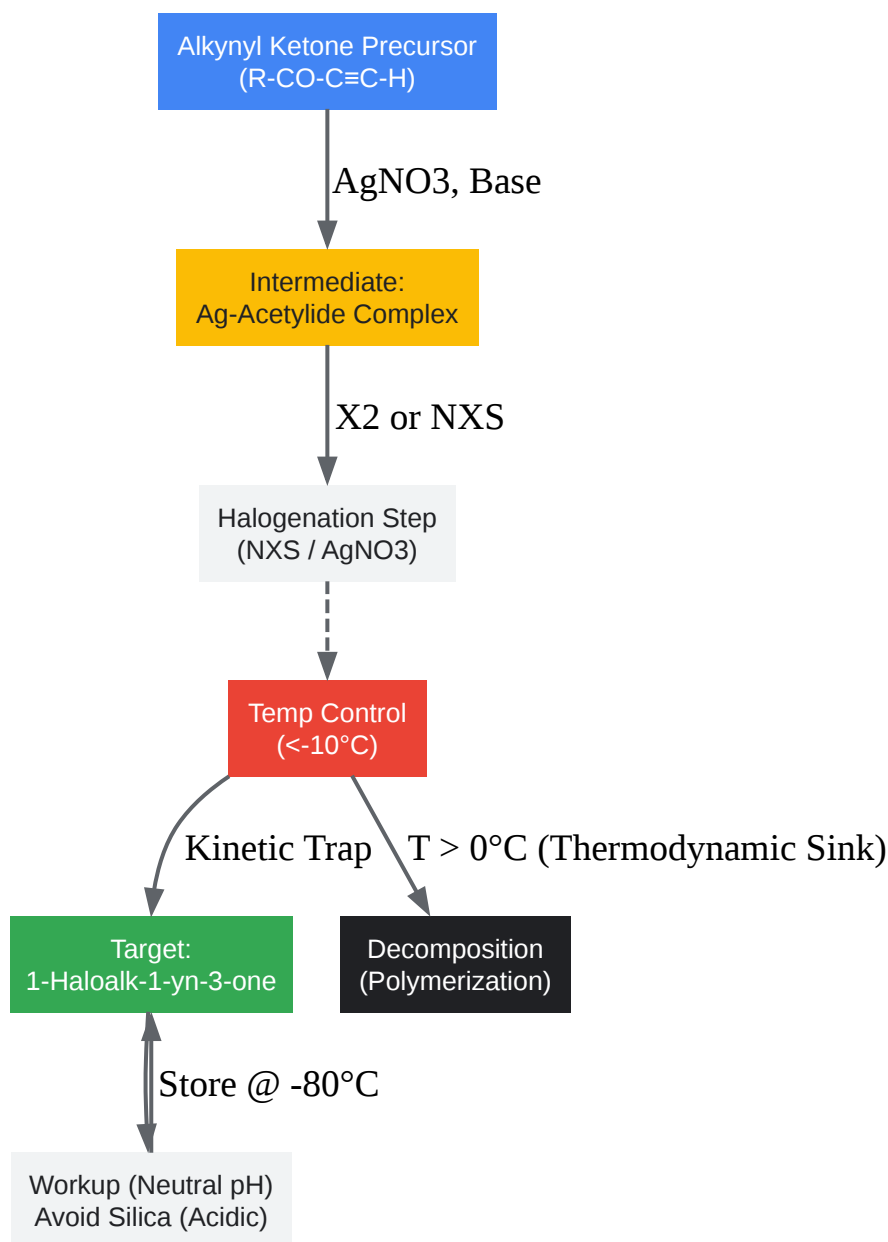
χ is chemical hardness. Higher values indicate a higher thermodynamic drive to accept electrons.

Synthetic Pathways: Thermodynamic vs. Kinetic Control[2]

Synthesizing these compounds requires navigating a narrow thermodynamic window. High temperatures favor polymerization (entropy-driven), while low temperatures favor the kinetic product.

Diagram 1: Controlled Synthesis Logic

This workflow illustrates the critical decision points to maintain thermodynamic stability during synthesis.



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Figure 1: Synthetic workflow emphasizing temperature control to prevent thermodynamic relaxation into polymer byproducts.

Reactivity & Biological Thermodynamics[3]

In drug development, these compounds are used as Targeted Covalent Inhibitors (TCIs).[1]

The key thermodynamic parameter is not the stability of the compound itself, but the

of the binding event.

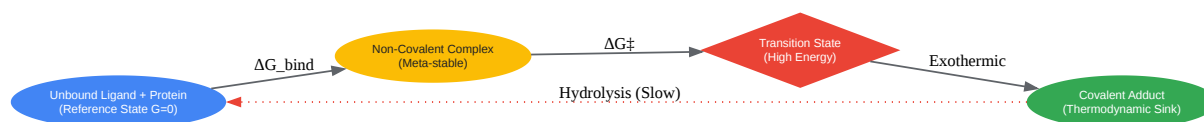
The Energy Landscape of Inhibition

The reaction proceeds in two steps:

- Non-covalent Binding (): Fast, reversible equilibrium.
- Covalent Bond Formation (): Slower, often irreversible step.

For halogenated ethynyl ketones, the halogen () can act as a leaving group (Substitution mechanism) or remain attached (Addition mechanism), altering the thermodynamics.

Diagram 2: Covalent Binding Energy Landscape



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Figure 2: Reaction coordinate diagram. The depth of the "Covalent Adduct" well is determined by the C-S bond strength vs. the C-X bond dissociation energy.

Experimental Protocols

Since standard combustion calorimetry is hazardous for these compounds, we utilize Isothermal Titration Calorimetry (ITC) for biological data and Reaction Calorimetry for stability data.

Protocol A: Determination of Binding Enthalpy via ITC-Kinetic Competition

Purpose: To measure the heat of reaction () with a model thiol (e.g., Glutathione) or protein target.

Reagents:

- Ligand: 1-haloalk-1-yn-3-one (10 mM in DMSO).
- Target: Protein or Glutathione (100 M in HEPES buffer, pH 7.4).
- Instrument: MicroCal PEAQ-ITC or equivalent.

Methodology:

- Baseline Equilibration: Set cell temperature to 25°C. Ensure baseline stability (< 0.1 cal/s).
- Titration Design:
 - Inject ligand (syringe) into target (cell).
 - Use "Continuous Single Injection" (CSI) mode if kinetics are fast ().
 - Use "Multiple Injection" mode (19 injections of 2 L) if kinetics are slow.
- Data Analysis:
 - The total heat () is the integral of the power peak.
 - .

- Differentiation: Perform a control titration with a non-reactive analog (saturated ketone) to subtract

. The remaining heat is the thermodynamic contribution of the covalent bond formation.

Protocol B: Computational Prediction (DFT)

Purpose: To estimate Enthalpy of Formation (

) and Electrophilicity.

Software: Gaussian 16 or ORCA. Workflow:

- Geometry Optimization: B3LYP functional with 6-311++G(d,p) basis set.
- Frequency Calculation: Confirm stationary point (no imaginary frequencies). Extract Zero-Point Energy (ZPE).
- Isodesmic Reaction Scheme:
 - Do not calculate
 - from atomization energies (error prone).
 - Use an isodesmic reaction:
 - Calculate
 - and solve for
 - using known experimental values for methane, methyl halides, and the parent ynone.

References

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- Isothermal Titration Calorimetry for Covalent Inhibitors. Nature Protocols. [[Link](#)]
- NIST Chemistry WebBook (Standard Reference Data). [[Link](#)]

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Sources

- 1. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
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